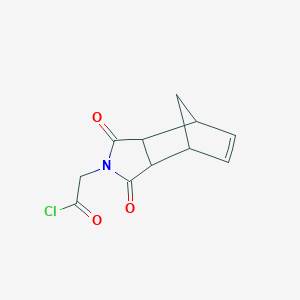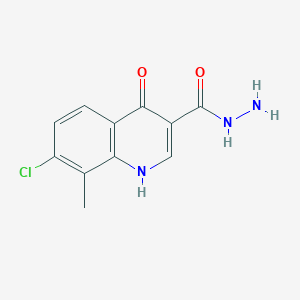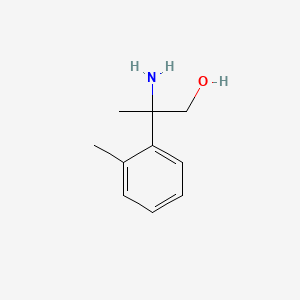
Propanamide, 3-(propylamino)-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-(propylamino)-N-2-thiazolyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a thiazole ring, which is further substituted with a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3-(propylamino)-N-2-thiazolyl- typically involves the reaction of propanoic acid with thiazole derivatives under specific conditions. One common method involves the condensation reaction between propanoic acid and a thiazole derivative in the presence of a dehydrating agent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of propanamide, 3-(propylamino)-N-2-thiazolyl- can be achieved through a continuous process involving the reaction of propanoic acid with ammonium hydroxide and thiazole derivatives. The reaction mixture is heated gradually in a reactor equipped with rectifying columns to extract liquid solutions continuously. The final product is obtained through processes such as reduced pressure distillation, recrystallization, filtering, and drying .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(propylamino)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Propanamide, 3-(propylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of propanamide, 3-(propylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Propylamino Compounds: Compounds with a propylamino group attached to different backbones.
Uniqueness
Propanamide, 3-(propylamino)-N-2-thiazolyl- is unique due to the combination of the propanamide group, thiazole ring, and propylamino substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .
Properties
CAS No. |
748707-64-4 |
|---|---|
Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-(propylamino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H15N3OS/c1-2-4-10-5-3-8(13)12-9-11-6-7-14-9/h6-7,10H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
WTQOHRZSYYPTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)


![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)


![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)
![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)

![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)



